tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate
Description
"tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate" is a spirocyclic compound featuring a 5-azaspiro[2.4]heptane core. The molecule is dual-protected: the amino group is shielded by a benzyloxycarbonyl (Cbz) moiety, while the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This structural design confers stability under basic and nucleophilic conditions, making it valuable in peptide synthesis and medicinal chemistry for constructing conformationally restricted scaffolds .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-10-9-19(13-21)11-15(19)20-16(22)24-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACVJJYUNIUHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the spirocyclic ring system through cyclization reactions.
Chemical Reactions Analysis
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl-protected amine, leading to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with spirocyclic structures often exhibit significant anticancer properties. Studies have demonstrated that tert-butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in vitro, indicating potential uses in treating chronic inflammatory diseases. Further investigations are needed to elucidate the underlying mechanisms and efficacy in vivo.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Variations in the synthesis process can lead to derivatives with altered biological activity, thus broadening its application spectrum.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
In a model of neurotoxicity induced by amyloid-beta peptides, this compound demonstrated a protective effect against neuronal death, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 3: Anti-inflammatory Effects
Research published in Pharmacology Reports highlighted the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential for treating inflammatory conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amine group can form hydrogen bonds or electrostatic interactions with active sites, while the spirocyclic structure provides rigidity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic and bicyclic derivatives, focusing on molecular features, synthetic utility, and physicochemical properties.
Structural Features
Molecular Properties
Physicochemical Data
- Crystallography : The bicyclo[2.2.1] derivative crystallizes in space group P2₁ with β = 100.013°, showing planar peptide bonds due to trans-conformation .
- Stability : The target compound’s Cbz group resists acidic conditions (unlike Boc), while the oxa-spiro analog is prone to ring-opening under strong acids .
Biological Activity
Tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate, also known as a derivative of 5-azaspiro[2.4]heptane, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings to elucidate the compound's biological activities, including its synthetic pathways, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 337.37 g/mol. Its structure features a spirocyclic framework that is characteristic of many biologically active compounds, contributing to its unique interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : The initial reaction often employs benzyloxycarbonyl derivatives and various amines to construct the spirocyclic structure.
- Protection and Deprotection Steps : The tert-butyl group serves as a protecting group during synthesis, which is later removed to yield the active form of the compound.
- Purification : High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high assay purity (>97.5%) for biological testing.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines:
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways:
- Enzymatic Assays : Inhibitory effects on enzymes involved in cancer metabolism have been documented, suggesting a dual role in both direct cytotoxicity and metabolic modulation .
Study 1: Anticancer Efficacy
A detailed study assessed the efficacy of this compound on human breast cancer cells:
- Methodology : MTT assays were employed to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at nanomolar concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 20 |
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways through which this compound exerts its effects:
Q & A
Basic: What are the common synthetic routes for tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step protocols starting with spirocyclic precursors. Key steps include:
- Deprotonation and alkylation : Use of strong bases (e.g., NaH) in anhydrous THF to activate intermediates for bromomethyl or benzyloxycarbonyl group incorporation .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are employed to protect amines, requiring acidic (e.g., TFA) or catalytic hydrogenation for removal .
- Purification : Recrystallization or silica gel chromatography ensures ≥95% purity. Yield optimization often involves temperature control (−70°C for sensitive steps) and solvent selection (e.g., dichloromethane for polar intermediates) .
Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Answer:
Asymmetric hydrogenation using chiral Ru catalysts (e.g., [RuCl(benzene)(S)-SunPhos]Cl) on cyclopropane precursors achieves high enantiomeric excess (up to 98.7% ee). Critical factors include:
- Substrate design : Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates as intermediates enable stereocontrol .
- Catalyst loading : 0.5–1 mol% catalyst concentration balances cost and efficiency.
- Post-reaction modifications : Boc protection post-hydrogenation preserves chirality during downstream reactions .
Basic: What spectroscopic methods are used to confirm the structure and purity of this compound?
Answer:
- NMR : H and C NMR validate spirocyclic geometry and functional groups (e.g., Boc/Cbz carbonyls at ~165–170 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 375.2) and detects impurities .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>99% for biological assays) .
Advanced: How do steric and electronic effects of the spirocyclic framework influence its reactivity in nucleophilic substitutions?
Answer:
- Steric hindrance : The tert-butyl group restricts access to the carboxylate, favoring reactions at the less hindered benzyloxycarbonylamino site .
- Electronic effects : The electron-withdrawing Cbz group activates the adjacent amine for electrophilic attacks (e.g., acylation), while the spirocyclic strain enhances ring-opening reactivity in acidic conditions .
- Case study : Bromomethyl derivatives undergo SN2 reactions with thiols or amines in DMF at 60°C, achieving >80% yield .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Intermediate for bioactive molecules : Used in synthesizing quinolone antibiotics (e.g., spirocyclic analogs with enhanced bacterial membrane penetration) .
- Covalent inhibitor scaffolds : The bromomethyl or formyl groups form covalent bonds with cysteine residues in target enzymes (e.g., kinases) .
- Pharmacokinetic optimization : Boc/Cbz groups improve solubility (logP ~2.1) and bioavailability (>70% in rodent models) .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
- Assay standardization : Variability in MIC (minimal inhibitory concentration) values for antibacterial studies may arise from differences in bacterial strains (e.g., E. coli vs. S. aureus). Use CLSI guidelines for consistency .
- Metabolic stability testing : Liver microsome assays (human/rodent) clarify discrepancies in half-life (e.g., CYP450-mediated oxidation of spirocyclic cores) .
- Structural analogs : Compare with tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (CAS 129321-62-6) to isolate the impact of the benzyloxycarbonylamino group .
Basic: What safety precautions are required when handling this compound?
Answer:
- Corrosivity : Use nitrile gloves and fume hoods due to potential skin/eye irritation from bromomethyl intermediates .
- Solvent hazards : THF and DCM require explosion-proof refrigeration and proper waste disposal .
- Stability : Store at −20°C under argon; Boc groups may degrade upon prolonged exposure to moisture .
Advanced: What computational methods aid in predicting the interaction of this compound with biological targets?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., DNA gyrase). The spirocyclic core shows favorable van der Waals interactions in hydrophobic pockets .
- MD simulations : GROMACS simulations (100 ns) assess stability of covalent adducts with cysteine residues .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antibacterial potency (R > 0.85) .
Basic: How is the stereochemistry of this compound characterized and preserved during synthesis?
Answer:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers .
- Circular dichroism (CD) : Confirms absolute configuration via Cotton effects at 220–250 nm .
- Stereoretentive conditions : Use aprotic solvents (e.g., THF) and low temperatures (−40°C) to prevent racemization during Boc deprotection .
Advanced: What strategies mitigate low yields in large-scale syntheses of this compound?
Answer:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., bromomethylation), achieving 90% yield vs. 65% in batch .
- Catalyst recycling : Immobilized Pd/C (10 wt%) enables 5–7 reuse cycles in hydrogenation steps without activity loss .
- Byproduct minimization : Add molecular sieves to absorb HBr generated during alkylation, reducing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
